molecular formula C13H9FO3 B3183405 4-(3-Fluorophenoxy)benzoic acid CAS No. 1021000-12-3

4-(3-Fluorophenoxy)benzoic acid

Cat. No. B3183405
Key on ui cas rn: 1021000-12-3
M. Wt: 232.21 g/mol
InChI Key: ZWHZLANMZIXBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07687491B2

Procedure details

The title compound (2.0 g) was synthesized in a yield of 96% as a white crystalline solid by conducting the similar reaction to that mentioned in Example 10 (10e) using 4-fluorobenzaldehyde (1.5 g, 12 mmol), 3-fluorophenol (1.2 ml, 13 mmol), potassium carbonate (3.3 g, 24 mmol), 2-methyl-2-butene (4.8 ml, 45 mmol), potassium dihydrogenphosphate (3.1 g, 23 mmol), and sodium hypochlorite (2.5 g, 27 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
4.8 mL
Type
reactant
Reaction Step Five
Name
potassium dihydrogenphosphate
Quantity
3.1 g
Type
reactant
Reaction Step Six
Quantity
2.5 g
Type
reactant
Reaction Step Seven
Yield
96%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-:19].[K+].[K+].CC(=CC)C.P([O-])(O)(O)=O.[K+].Cl[O-].[Na+]>>[F:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=1)[O:17][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:19])=[O:7])=[CH:4][CH:3]=1 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Step Four
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
4.8 mL
Type
reactant
Smiles
CC(C)=CC
Step Six
Name
potassium dihydrogenphosphate
Quantity
3.1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Seven
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the similar reaction to

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC2=CC=C(C(=O)O)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.